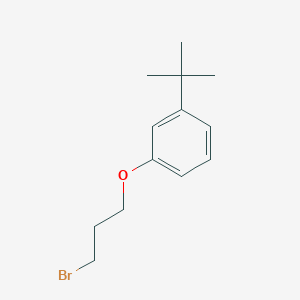

1-(3-Bromopropoxy)-3-tert-butylbenzene

Übersicht

Beschreibung

1-(3-Bromopropoxy)-3-tert-butylbenzene is an organic compound with the molecular formula C13H19BrO. It is a brominated ether derivative of tert-butylbenzene, characterized by the presence of a bromopropoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3-Bromopropoxy)-3-tert-butylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanol with 3-tert-butylphenol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromopropoxy)-3-tert-butylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used under reflux conditions in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

Nucleophilic Substitution: Products include 3-tert-butylphenol derivatives with various substituents replacing the bromine atom.

Oxidation: Products include 3-tert-butylbenzaldehyde or 3-tert-butylbenzoic acid.

Reduction: The major product is 3-tert-butylphenol.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Alkylation Reactions

1-(3-Bromopropoxy)-3-tert-butylbenzene serves as an effective alkylating agent in organic synthesis. The bromopropoxy group can facilitate nucleophilic substitutions, allowing for the introduction of tert-butyl groups into aromatic systems. This is particularly useful in synthesizing complex organic molecules with specific functional groups that are essential in pharmaceutical and agrochemical industries.

Case Study: Synthesis of Tertiary Alcohols

A notable application involves using this compound in the synthesis of tertiary alcohols through nucleophilic substitution reactions. For instance, the compound can react with Grignard reagents to form tertiary alcohols, which are valuable intermediates in the production of various pharmaceuticals .

Material Science

Polymer Chemistry

The compound is utilized in polymer chemistry as a precursor for synthesizing polymers with specific properties. Its bromine atom can be used for cross-linking reactions, enhancing the mechanical strength and thermal stability of polymer materials. Research indicates that incorporating this compound into polymer matrices can significantly improve their performance characteristics .

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Improved |

Medicinal Chemistry

Pharmaceutical Intermediates

In medicinal chemistry, this compound is explored as an intermediate in the synthesis of bioactive compounds. Its ability to introduce bulky groups into drug candidates can influence their pharmacokinetic properties, such as solubility and bioavailability.

Case Study: Development of Anticancer Agents

Recent studies have focused on synthesizing new anticancer agents using this compound as a starting material. By modifying the bromopropoxy group, researchers have created derivatives that exhibit significant cytotoxic activity against various cancer cell lines . The structure-activity relationship (SAR) studies indicate that the presence of the tert-butyl group enhances the lipophilicity of these compounds, contributing to their therapeutic efficacy.

Environmental Applications

Pollution Remediation

Research has also highlighted the potential use of this compound in environmental applications, particularly in the remediation of contaminated sites. Its chemical properties allow it to interact with pollutants, facilitating their breakdown or removal from the environment.

Wirkmechanismus

The mechanism of action of 1-(3-Bromopropoxy)-3-tert-butylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, affecting the binding affinity and selectivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3-Bromopropoxy)-4-chlorobenzene: Similar in structure but with a chlorine atom on the benzene ring, affecting its reactivity and applications.

1-(3-Bromopropoxy)-2-methylbenzene: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.

1-(3-Bromopropoxy)-3-methoxybenzene:

Uniqueness

1-(3-Bromopropoxy)-3-tert-butylbenzene is unique due to the presence of both a bulky tert-butyl group and a reactive bromopropoxy group. This combination imparts distinct steric and electronic properties, making it valuable in the synthesis of complex molecules and in studies of molecular interactions.

Biologische Aktivität

1-(3-Bromopropoxy)-3-tert-butylbenzene is an organic compound with significant implications in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a tert-butyl group and a bromopropoxy substituent attached to a benzene ring, which contributes to its unique reactivity and biological properties. The presence of the bromine atom enhances electrophilicity, making it a suitable candidate for various chemical reactions, including Friedel-Crafts alkylation.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Studies have shown that certain derivatives of this compound exhibit inhibitory activity against enzymes such as α-glucosidase. For instance, in a synthesis study involving chalcone derivatives, two compounds demonstrated significant inhibition of α-glucosidase, suggesting potential applications in managing diabetes by slowing carbohydrate absorption.

- Antifungal Properties : The compound is also noted for its role as an intermediate in the synthesis of omoconazole nitrate, a broad-spectrum antifungal agent effective against infections caused by Trichophyton mentagrophytes and Candida albicans. This highlights its potential utility in pharmaceutical formulations aimed at treating fungal infections.

Study 1: Inhibitory Activity on α-Glucosidase

In a recent study focusing on the synthesis of various brominated compounds, researchers evaluated the biological activities of synthesized derivatives. Among these, this compound was tested for its ability to inhibit α-glucosidase. The results indicated that while some derivatives inhibited enzyme activity, others enhanced it, indicating a complex interaction that warrants further investigation.

Study 2: Antifungal Agent Development

The synthesis of omoconazole nitrate from this compound was explored in detail. The resulting antifungal agent was tested against common fungal pathogens. The study reported effective inhibition of fungal growth, reinforcing the compound's relevance in developing antifungal therapies.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Bromopropoxy)-4-tert-butylbenzene | Similar structure; different positioning of substituents | |

| 1-Bromo-3-tert-butylbenzene | Lacks propoxy group; simpler structure | |

| 1-Bromo-4-tert-butylbenzene | Similar to above; different substituent position | |

| 1-(4-Bromobutoxy)-2-tert-butylbenzene | Similar alkoxy chain; different halogen position |

The unique combination of bromine and propoxy groups in this compound distinguishes it from these compounds, potentially enhancing its biological activity and utility in specific applications.

Eigenschaften

IUPAC Name |

1-(3-bromopropoxy)-3-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-13(2,3)11-6-4-7-12(10-11)15-9-5-8-14/h4,6-7,10H,5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGGUJOPIXSFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.